(3-Hvdroxy-phenylsulfanyl)-acetic acid
Description
Contextualization within Relevant Chemical Classes
(3-Hydroxy-phenylsulfanyl)-acetic acid is a multifunctional compound belonging to three primary chemical classes:
Phenols: The presence of a hydroxyl group directly attached to the aromatic ring confers phenolic properties. Phenols are known for their acidic nature (though typically weaker than carboxylic acids) and their susceptibility to electrophilic substitution and oxidation reactions.
Thioethers (Sulfides): The sulfur atom linked to the phenyl ring and the acetyl group forms a thioether, or sulfide (B99878), linkage (C-S-C). Thioethers are notable for their nucleophilicity at the sulfur atom and their ability to be oxidized to sulfoxides and sulfones. masterorganicchemistry.com Aryl thioethers, in particular, are key structural motifs in numerous biologically active compounds. researchgate.net
Carboxylic Acids: The acetic acid group (-CH₂COOH) is a defining feature, imparting significant acidity to the molecule. wikipedia.org This functional group is a cornerstone of organic chemistry, readily participating in reactions such as esterification, amidation, and salt formation. knowde.com The combination of these groups on a single scaffold suggests a complex interplay of reactivity and a rich potential for chemical modification.
Historical Perspectives on Related Carboxylic Acid Derivatives
The study of carboxylic acid derivatives with ether linkages has a long history, particularly with the oxygen analogues, phenoxyacetic acids. Phenoxyacetic acid itself was first synthesized in 1880 from sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org This class of compounds gained immense significance in the 20th century with the discovery of their potent herbicidal activities, leading to widely used agents like 2,4-D and MCPA. wikipedia.orgjetir.org
The development of their sulfur-containing counterparts, the aryl thio-acetic acids, followed a parallel but distinct path. The synthesis of thioethers has been an active area of research, driven by their prevalence in pharmaceuticals and natural products. jst.go.jp Historically, methods often relied on the reaction of thiols with alkyl halides, but these methods are often plagued by the malodorous and air-sensitive nature of thiols. researchgate.net This has spurred the development of modern, thiol-free synthetic routes, employing reagents like xanthates or diaryliodonium salts, to construct the critical C–S bond under milder conditions. acs.orgmdpi.com The synthesis of (3-Hydroxy-phenylsulfanyl)-acetic acid would likely draw from these established methods, such as the nucleophilic substitution reaction between 3-mercaptophenol and a haloacetic acid.
Significance of Studying Thioether-Containing Aromatic Compounds in Academic Research
Thioether-containing aromatic compounds, or aryl thioethers, are of profound importance in academic and industrial research for several reasons:
Medicinal Chemistry: The aryl thioether motif is a privileged structure found in a wide array of biologically active molecules and marketed drugs. researchgate.netacs.org These compounds exhibit a broad spectrum of activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties. researchgate.net The sulfur atom can engage in crucial interactions with biological targets and its oxidation state (thioether, sulfoxide (B87167), or sulfone) can modulate the compound's polarity, solubility, and metabolic stability. masterorganicchemistry.comacs.org
Organic Synthesis: Aryl thioethers are versatile intermediates in organic synthesis. researchgate.net The C-S bond can be formed through various cross-coupling reactions, and the thioether group itself can direct further functionalization of the aromatic ring or be transformed into other functional groups. jst.go.jpnih.gov
Materials Science: The unique electronic and structural properties of aryl thioethers make them valuable components in the design of functional materials, including polymers and nanomolecules. acs.org
The study of compounds like (3-Hydroxy-phenylsulfanyl)-acetic acid, which combines the aryl thioether core with other reactive handles like hydroxyl and carboxylic acid groups, provides a platform for developing new synthetic methodologies and exploring novel chemical entities with potential biological or material applications.
Current Research Gaps and Future Directions in (3-Hydroxy-phenylsulfanyl)-acetic acid Studies
While the constituent chemical classes of (3-Hydroxy-phenylsulfanyl)-acetic acid are well-studied, specific research on this exact molecule appears to be limited in the public scientific literature. A search for dedicated studies on its synthesis, characterization, or application does not yield extensive results. This points to a significant research gap.
The isomeric compounds, particularly 2- and 4-hydroxyphenylsulfanyl-acetic acid, have received some attention, but (3-Hydroxy-phenylsulfanyl)-acetic acid remains comparatively unexplored. sigmaaldrich.com Its close structural relative, 3-Hydroxyphenylacetic acid, is a known human metabolite and has been the subject of various biological and chemical studies. nih.govgoogle.com
Future research directions should focus on:
Optimized Synthesis: Developing and reporting a high-yield, scalable synthesis for (3-Hydroxy-phenylsulfanyl)-acetic acid. This would likely involve the reaction of 3-mercaptophenol with an acetic acid synthon like chloroacetic acid.
Thorough Characterization: Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties (pKa, solubility, crystal structure) are essential baseline data currently lacking.
Exploration of Biological Activity: Given the biological relevance of aryl thioethers and phenolic compounds, (3-Hydroxy-phenylsulfanyl)-acetic acid should be screened for various biological activities, such as antimicrobial, antioxidant, or enzyme-inhibitory effects.
Use as a Synthetic Building Block: The three distinct functional groups offer multiple points for chemical modification. Future work could explore its use as a scaffold for creating more complex molecules, such as polymers, ligands for metal complexes, or derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.
The study of (3-Hydroxy-phenylsulfanyl)-acetic acid represents an open field for chemical investigation, promising new insights into the interplay of its functional groups and the potential for novel applications.
Data Tables
Table 1: Physicochemical Properties of (3-Hydroxy-phenylsulfanyl)-acetic acid
| Property | Value |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)O)SCC(=O)O |
| Physical Description | Solid (Predicted) |
| CAS Number | 101166-31-0 |
Note: Data is based on computational predictions and information from chemical databases, as extensive experimental data is not widely published.
Investigation of (3-Hydroxyphenylsulfanyl)-acetic acid: A Review of Biological Activities in Non-Human Systems
Following a comprehensive review of scientific literature, it has been determined that there is currently no available research data on the biological activities of the specific chemical compound (3-Hydroxyphenylsulfanyl)-acetic acid in non-human in vitro or in vivo systems.
Extensive searches were conducted to locate studies pertaining to the modulatory effects of (3-Hydroxyphenylsulfanyl)-acetic acid on cellular processes and its interactions with molecular targets. These searches aimed to identify data related to:
Cell Viability and Proliferation: Mechanistic studies on how the compound might affect cell survival and growth.
Apoptosis and Necrosis: Investigations into the compound's ability to induce or inhibit programmed cell death pathways in cell lines.
Cellular Differentiation: Effects of the compound on the process of cell specialization and development.
Enzyme Inhibition/Activation: Kinetic and specificity studies on the compound's interaction with enzymes.
Receptor Binding: Assays to determine the affinity and interaction of the compound with cellular receptors.
Despite these efforts, no peer-reviewed articles, patents, or database entries containing experimental data for "(3-Hydroxyphenylsulfanyl)-acetic acid" in these areas were identified.
While research exists for structurally related compounds, such as other phenylacetic acid derivatives, it is not scientifically sound to extrapolate those findings to "(3-Hydroxyphenylsulfanyl)-acetic acid" due to the specific structure-activity relationships that govern biological effects. The unique combination of a hydroxyl group and a sulfanylacetic acid moiety at the meta-position of the phenyl ring would confer distinct chemical and biological properties.
Therefore, the sections and subsections outlined for this article, including data on cellular processes and molecular interactions, cannot be populated with scientifically accurate and verifiable information at this time. Further experimental research is required to elucidate the potential biological activities of this particular compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxyphenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWHVKUWRKYHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Biological Activities and Mechanisms in Non Human Systems in Vitro and in Vivo
Interaction with Molecular Targets and Receptors
Protein-Compound Interaction Studies
No specific studies detailing the interaction of (3-Hydroxyphenylsulfanyl)-acetic acid with proteins have been identified. Research on the broader class of aryl carboxylic acid derivatives has shown that their binding to proteins, such as human serum albumin, can be influenced by their chemical structure, including the nature of substitutions on the aromatic ring and the length of the carbon chain. nih.gov However, no such specific data exists for (3-Hydroxyphenylsulfanyl)-acetic acid.
Interactive Data Table: Protein Binding of (3-Hydroxyphenylsulfanyl)-acetic acid (No data available in the scientific literature)
| Target Protein | Binding Affinity (Kd/Ki) | Methodology | Reference |
|---|---|---|---|
| No specific protein interaction studies for (3-Hydroxyphenylsulfanyl)-acetic acid have been reported. |
Nucleic Acid Interactions
There are no published studies investigating the potential interactions between (3-Hydroxyphenylsulfanyl)-acetic acid and nucleic acids such as DNA or RNA.
Modulation of Biochemical Pathways
Specific investigations into the modulation of biochemical pathways by (3-Hydroxyphenylsulfanyl)-acetic acid have not been reported in the scientific literature.
Signal Transduction Cascade Involvement
There is no available data to suggest the involvement of (3-Hydroxyphenylsulfanyl)-acetic acid in any specific signal transduction cascades.
Metabolic Pathway Interventions in Cellular Models
No studies have been found that examine the effects of (3-Hydroxyphenylsulfanyl)-acetic acid on metabolic pathways in cellular models.
Oxidative Stress Response Modulation
While phenolic compounds are often studied for their potential to modulate oxidative stress, no specific research has been published regarding the effects of (3-Hydroxyphenylsulfanyl)-acetic acid on oxidative stress responses.
Pharmacological Activities in Animal Models (Excluding Clinical Human Trials)
A review of the scientific literature did not yield any studies on the pharmacological activities of (3-Hydroxyphenylsulfanyl)-acetic acid in animal models. While some research has explored the general properties of arylthioacetic acids, suggesting that their lipophilicity may influence activity at certain receptors like PPARα, these findings are not specific to (3-Hydroxyphenylsulfanyl)-acetic acid and remain to be investigated for this particular compound. nih.gov
Interactive Data Table: Pharmacological Activities of (3-Hydroxyphenylsulfanyl)-acetic acid in Animal Models (No data available in the scientific literature)
| Animal Model | Biological Effect Observed | Study Focus | Reference |
|---|---|---|---|
| No pharmacological studies in animal models for (3-Hydroxyphenylsulfanyl)-acetic acid have been reported. |
Efficacy Studies in Preclinical Disease Models (Mechanistic Insights)
No studies were identified that investigated the efficacy of (3-Hydroxyphenylsulfanyl)-acetic acid in any preclinical models of disease. Consequently, there is no data to report on its potential therapeutic effects or the mechanistic insights that would be derived from such studies.
Pharmacokinetic Profiles in Animal Species (Absorption, Distribution, Elimination)
There is no available information regarding the pharmacokinetic properties of (3-Hydroxyphenylsulfanyl)-acetic acid in any animal species. Research detailing its absorption, distribution, metabolism, and excretion (ADME) profile has not been published.
Mechanistic Insights from In Vivo Models
No in vivo studies have been reported that would provide insights into the mechanism of action of (3-Hydroxyphenylsulfanyl)-acetic acid. Therefore, its effects on biological pathways, molecular targets, or physiological processes in a living organism remain uncharacterized.
Structure Activity Relationship Sar Studies of 3 Hydroxy Phenylsulfanyl Acetic Acid and Its Analogs
Design Principles for SAR Investigations
The design of effective SAR studies relies on a dual approach that combines theoretical predictions with empirical testing. This integrated strategy accelerates the discovery of potent and selective analogs.
Modern drug discovery often begins with in silico methods, which use computational power to predict the biological activities of novel compounds before they are synthesized. rsc.org For a scaffold like (3-Hydroxy-phenylsulfanyl)-acetic acid, molecular docking studies would be performed to simulate how its analogs bind to the active site of a specific biological target, such as an enzyme or receptor. chula.ac.th These simulations can predict key interactions, such as hydrogen bonds or hydrophobic contacts, and estimate the binding affinity of each analog.
For instance, a computational model could assess how different substituents on the phenyl ring might enhance binding. This in silico analysis allows researchers to prioritize the synthesis of compounds that show the most promise, saving significant time and resources. researchgate.net Quantum chemical descriptors and molecular electrostatic potential (MEP) surfaces can also be calculated to understand the electronic properties that drive target engagement. rsc.orgresearchgate.net
Following computational analysis, a chemical library of analogs is synthesized to systematically probe the SAR. High-Throughput Screening (HTS) leverages automation to rapidly test the biological activity of thousands to millions of these compounds. ufl.edu This process is essential for identifying initial "hit" compounds from a large and diverse collection. nih.govresearchgate.net
For (3-Hydroxy-phenylsulfanyl)-acetic acid, a library could be constructed by varying three key positions:
The Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at various positions.
The Linker: Modifying the thioether linkage (e.g., oxidation to sulfoxide (B87167) or sulfone).
The Acid Moiety: Converting the carboxylic acid to esters, amides, or other bioisosteres.
These libraries are often arrayed in microtiter plates and tested for activity against a specific biological target using assays that produce optical signals like fluorescence or absorbance. enamine.net The data from HTS provides a broad overview of the SAR landscape, guiding subsequent rounds of optimization.
Impact of Phenolic Hydroxyl Group Modifications on Biological Activity
The phenolic hydroxyl group at the 3-position is a critical functional group, likely involved in forming key hydrogen bonds with the biological target. Its modification is a central aspect of SAR studies. The antioxidant activity of phenolic compounds, for example, is often dependent on the number and position of hydroxyl groups. academie-sciences.fr
Modification of this group into an ether (e.g., a methoxy group) or an ester (e.g., an acetate (B1210297) group) can have profound effects on activity. Esterification can sometimes enhance biological properties or create a prodrug that improves bioavailability, but it also eliminates the hydrogen-bond donating capability of the phenol (B47542), which can lead to a decrease in activity if that interaction is critical for binding. nih.govnih.gov Acetylation of phenolic hydroxyls, for instance, has been shown to interrupt hydrogen bonding networks. frontiersin.org The table below illustrates potential modifications and their predicted impact on receptor interaction.
| Modification of Phenolic -OH | Structure of Modified Group | Potential Impact on Activity | Rationale |
| None (Parent) | -OH | Baseline Activity | Acts as a hydrogen bond donor and acceptor. |
| Ether Formation | -OCH₃ | Likely Decrease | Loses hydrogen bond donating ability; adds steric bulk. |
| Ester Formation | -OC(O)CH₃ | Variable | May act as a prodrug; loses H-bond donation; increases lipophilicity. nih.gov |
| Removal of Group | -H | Significant Decrease | Loss of key hydrogen bonding interactions. |
This table presents hypothetical data based on established medicinal chemistry principles.
Role of the Thioether Linkage in Biological Efficacy
The thioether (-S-) linkage is not merely a spacer; its geometry and electronic properties are significant for biological activity. The sulfur atom's lone pairs of electrons and its ability to engage in various non-covalent interactions influence the molecule's conformation and binding potential. vulcanchem.com
A common strategy in SAR studies is to oxidize the thioether to a sulfoxide (-SO-) or a sulfone (-SO₂-). vulcanchem.com This modification dramatically alters the linker's properties:
Geometry: The bent geometry of the thioether is changed to a tetrahedral geometry in the sulfoxide and sulfone.
Polarity: The sulfoxide and sulfone groups are significantly more polar and can act as hydrogen bond acceptors.
Chirality: Oxidation to a sulfoxide introduces a chiral center at the sulfur atom, which is discussed in section 4.5.
In studies of analogous compounds with two aromatic rings, the sulfide (B99878) linker was found to be highly active, suggesting that maintaining the specific geometry and electronic nature of the thioether could be crucial for efficacy. nih.gov
| Linker Modification | Structure of Linker | Change in Geometry | Predicted Impact on Activity |
| Thioether (Parent) | -S- | Bent | Baseline Activity |
| Sulfoxide | -SO- | Tetrahedral (Chiral) | Potential decrease due to altered geometry and increased polarity. nih.gov |
| Sulfone | -SO₂- | Tetrahedral (Achiral) | Likely decrease due to significant changes in geometry and electronics. nih.gov |
This table presents hypothetical data based on published findings for analogous structures. nih.gov
Significance of the Acetic Acid Moiety for Target Engagement
The acetic acid moiety (-CH₂COOH) is another key feature for target engagement, characteristic of the arylalkanoic acid class of compounds. pharmacy180.com Its carboxylic acid group is acidic and exists primarily in its anionic carboxylate form (-COO⁻) at physiological pH. This allows it to form strong ionic bonds or salt bridges with positively charged residues (e.g., arginine or lysine) in a binding pocket. vulcanchem.combritannica.com It can also act as a hydrogen bond acceptor.
Modifying the acetic acid group is a standard approach in SAR studies. Converting the acid to an ester or an amide neutralizes the negative charge and alters its hydrogen bonding capacity, which typically reduces or changes its biological activity. nih.gov
Esterification (e.g., to a methyl or ethyl ester) can increase lipophilicity and membrane permeability, potentially creating a prodrug that is hydrolyzed back to the active acid inside the cell. biosynth.comchemimpex.com
Amide formation introduces a new hydrogen bond donor and removes the acidic character, which can be used to probe the importance of the negative charge for binding. researchgate.net
| Modification of Acetic Acid | Structure of Moiety | Potential Impact on Activity | Rationale |
| Carboxylic Acid (Parent) | -CH₂COOH | Baseline Activity | Forms ionic bonds and hydrogen bonds. britannica.com |
| Methyl Ester | -CH₂COOCH₃ | Likely Inactive (unless a prodrug) | Neutralizes charge; loses ionic interaction capability. biosynth.com |
| Amide | -CH₂CONH₂ | Likely Inactive or different activity | Neutralizes charge; alters H-bonding pattern. |
| Chain Extension (Propionic Acid) | -CH(CH₃)COOH | Variable | Introduces a chiral center and may alter positioning in the binding site. pharmacy180.com |
This table presents hypothetical data based on established medicinal chemistry principles.
Stereochemical Considerations in SAR Studies
Although (3-Hydroxy-phenylsulfanyl)-acetic acid itself is achiral, stereochemistry can become a critical factor in the SAR of its analogs. Chirality can be introduced in two primary ways:
Modification of the Acetic Acid Side Chain: If the acetic acid is extended to a propionic acid derivative, a chiral center is created at the alpha-carbon. It is common for the two enantiomers of such chiral arylalkanoic acids to exhibit different biological activities and metabolic profiles, with one enantiomer often being significantly more potent. pharmacy180.com For example, in a series of related piperazinyl acetic acid inhibitors, the (R)-enantiomer was found to be the more potent inhibitor. nih.gov
Oxidation of the Thioether Linker: As mentioned previously, oxidation of the thioether to a sulfoxide creates a stable chiral center at the sulfur atom. The resulting (R)- and (S)-sulfoxide enantiomers would have fixed, non-superimposable three-dimensional shapes. These enantiomers can interact differently with a chiral biological target, potentially leading to one being more active than the other.
Therefore, if chiral analogs are synthesized, it is essential to separate the enantiomers and test them individually to fully understand the stereochemical requirements for optimal biological activity.
Computational Chemistry and Molecular Modeling of 3 Hydroxy Phenylsulfanyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of (3-Hydroxy-phenylsulfanyl)-acetic acid. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecule's behavior at the atomic and subatomic levels.
Electronic Structure Analysis
The electronic structure of (3-Hydroxy-phenylsulfanyl)-acetic acid, characterized by the distribution of its electrons, is crucial in determining its chemical reactivity and spectroscopic properties. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For (3-Hydroxy-phenylsulfanyl)-acetic acid, the presence of both an electron-donating hydroxyl group and a sulfur atom, along with an electron-withdrawing carboxylic acid group, creates a complex electronic environment. Theoretical calculations, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), are used to model this.
| Computational Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Note: The data in this table is illustrative and based on typical values for similar phenolic compounds, calculated using standard computational methods. Actual values may vary depending on the specific computational model and level of theory used.
Conformational Analysis and Energy Landscapes
The flexibility of the acetic acid side chain and the rotation around the phenyl-sulfur bond in (3-Hydroxy-phenylsulfanyl)-acetic acid result in multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy. By systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting structure, a potential energy surface can be mapped. The global minimum on this surface corresponds to the most stable conformer, which is the most likely to be observed under experimental conditions. This analysis is critical for understanding how the molecule will fit into the binding site of a protein.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is used to predict how a ligand, such as (3-Hydroxy-phenylsulfanyl)-acetic acid, might interact with a protein target.
Ligand-Protein Docking for Target Prediction
To identify potential biological targets for (3-Hydroxy-phenylsulfanyl)-acetic acid, reverse docking strategies can be employed. In this approach, the molecule is docked against a large library of protein structures. Proteins that show a high binding affinity are considered potential targets. Given its structural similarity to known inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), these are plausible targets for investigation. The docking simulations would place the (3-Hydroxy-phenylsulfanyl)-acetic acid molecule into the active site of these enzymes to predict the most favorable binding pose.
Binding Affinity Estimation and Interaction Analysis
Once a plausible binding pose is identified, the binding affinity can be estimated. This is often expressed as a docking score or a calculated binding free energy (ΔG). A more negative value indicates a stronger and more stable interaction. The analysis of the docked complex reveals the specific molecular interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the hydroxyl and carboxylic acid groups of (3-Hydroxy-phenylsulfanyl)-acetic acid are likely to form hydrogen bonds with polar amino acid residues in a protein's active site, while the phenyl ring can engage in hydrophobic and pi-stacking interactions.
| Potential Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Ile673 |
Note: The data presented in this table is hypothetical and serves to illustrate the type of results obtained from molecular docking studies. The specific values and interacting residues would depend on the actual docking simulations performed.
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of all atoms in the system over time, typically on the nanosecond to microsecond timescale. By simulating the (3-Hydroxy-phenylsulfanyl)-acetic acid-protein complex in a solvated environment that mimics physiological conditions, the stability of the binding pose predicted by docking can be assessed. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. The trajectory from an MD simulation can show whether the key interactions identified in docking are maintained over time, thus providing greater confidence in the predicted binding mode.
Stability and Dynamics of Compound-Target Complexes
An MD simulation would typically involve placing the docked (3-Hydroxy-phenylsulfanyl)-acetic acid molecule within the active site of a relevant target protein. The stability of this complex can be evaluated by monitoring several parameters over the simulation time, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. A stable complex would be characterized by low and converging RMSD values for both the protein and the ligand, indicating that they maintain a consistent conformation throughout the simulation. researchgate.netfrontiersin.org
The interactions between (3-Hydroxy-phenylsulfanyl)-acetic acid and the target protein's active site residues are critical for its inhibitory activity. These interactions can be a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, the hydroxyl group on the phenyl ring and the carboxylic acid moiety are potential hydrogen bond donors and acceptors. The phenyl ring itself can participate in hydrophobic and π-stacking interactions with aromatic residues in the active site. The sulfur atom can also contribute to binding through various non-covalent interactions.
To illustrate the analysis of such a simulation, a hypothetical data table is presented below, showing the stability metrics of a simulated complex of (3-Hydroxy-phenylsulfanyl)-acetic acid with a target protein.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 4 |
| 10 | 1.25 | 0.85 | 3 |
| 20 | 1.50 | 1.10 | 3 |
| 30 | 1.48 | 1.05 | 4 |
| 40 | 1.52 | 1.12 | 3 |
| 50 | 1.51 | 1.08 | 4 |
Solvent Effects and Conformational Changes
The conformation of a molecule can be significantly influenced by its surrounding solvent environment. For (3-Hydroxy-phenylsulfanyl)-acetic acid, the presence of polar solvents like water can lead to specific conformational preferences due to the formation of hydrogen bonds. Computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations can be employed to study these solvent effects. nih.gov
Studies on similar molecules, like acetic acid and thiophenol derivatives, have shown that solvent polarity can affect their electronic structure and conformational equilibrium. nih.govacs.org For (3-Hydroxy-phenylsulfanyl)-acetic acid, the orientation of the carboxylic acid group relative to the phenylsulfanyl moiety can change in different solvents. In a polar solvent, conformations that maximize hydrogen bonding with water molecules would be favored. Conversely, in a non-polar solvent, intramolecular interactions might play a more significant role in determining the preferred conformation.
The conformational landscape of (3-Hydroxy-phenylsulfanyl)-acetic acid can be explored using techniques like potential energy surface (PES) scanning. This would involve systematically rotating the rotatable bonds of the molecule and calculating the energy of each conformation. The results can reveal the most stable conformations and the energy barriers between them.
A hypothetical table summarizing the effect of solvent on a key dihedral angle of (3-Hydroxy-phenylsulfanyl)-acetic acid is shown below.
| Solvent | Dielectric Constant | Most Stable Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Vacuum | 1 | 120 | 0.00 |
| Chloroform | 4.8 | 115 | -0.50 |
| Acetonitrile (B52724) | 37.5 | 90 | -1.20 |
| Water | 80.1 | 85 | -1.50 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While no specific QSAR studies on (3-Hydroxy-phenylsulfanyl)-acetic acid were found, the methodology can be described based on studies of related phenol (B47542) and thiophenol derivatives. researchgate.net
Descriptor Selection and Calculation
The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. For a series of derivatives of (3-Hydroxy-phenylsulfanyl)-acetic acid, these descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, and electrotopological state (E-state) indices.
3D Descriptors: Geometrical descriptors, surface area, and volume.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and molar refractivity.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges, often calculated using DFT methods. researchgate.net
The selection of relevant descriptors is a critical step to build a robust QSAR model. Techniques like genetic algorithms or stepwise multiple linear regression are often used to identify the most influential descriptors. nih.gov
Model Development and Validation
Once the descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC50 values). Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).
The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is typically done through:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness.
External Validation: The model's ability to predict the activity of a set of compounds that were not used in the model development (the test set) is evaluated using metrics like the squared correlation coefficient (R²_pred).
A hypothetical QSAR model for a series of (3-Hydroxy-phenylsulfanyl)-acetic acid derivatives might look like the following MLR equation:
pIC50 = 0.5 * LogP - 0.2 * PSA + 1.5 * (HOMO-LUMO gap) + 2.1
A table with hypothetical data for a training set could be:
| Compound | LogP | PSA (Ų) | HOMO-LUMO gap (eV) | Experimental pIC50 |
| 1 | 2.1 | 65.3 | 4.5 | 5.8 |
| 2 | 2.5 | 63.1 | 4.7 | 6.2 |
| 3 | 1.8 | 70.5 | 4.2 | 5.5 |
| 4 | 2.8 | 60.2 | 4.9 | 6.5 |
Predictive Modeling for Novel Derivatives
A validated QSAR model can be a powerful tool for the predictive modeling and design of novel derivatives with potentially enhanced activity. nih.govresearchgate.net By analyzing the developed QSAR equation, medicinal chemists can understand which structural features are important for the desired biological effect. For example, if the model indicates that higher lipophilicity (LogP) and a larger HOMO-LUMO gap are positively correlated with activity, new derivatives can be designed with substituents that increase these properties.
This predictive capability allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. The applicability domain of the QSAR model must be considered to ensure that the predictions for novel compounds are reliable.
Biochemical Interactions and Pathway Modulation by 3 Hydroxy Phenylsulfanyl Acetic Acid
Enzymes Involved in Biotransformation (Non-Human Metabolism)
The biotransformation of xenobiotics is a critical process that determines their biological activity and clearance. In non-human systems, this metabolism is primarily carried out by a variety of enzymes, including the Cytochrome P450 superfamily and those involved in conjugation reactions.
Cytochrome P450 Enzyme Interactions (In Vitro Studies)
Detailed in vitro studies specifically investigating the interaction of 3-Hydroxyphenylacetic acid with non-human Cytochrome P450 (CYP) enzymes are not extensively available in the public domain. While research has been conducted on the role of CYP enzymes in the metabolism of other phenolic compounds, specific data on the direct interaction, inhibition, or induction of non-human CYP isoforms by 3-HPAA is limited. nih.govfrontiersin.org General studies on the metabolism of phenolic acids suggest that CYP-mediated hydroxylation can be a biotransformation pathway; however, specific kinetic data and identification of the involved non-human CYP isozymes for 3-HPAA are not well-documented. isnff-jfb.com
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Conjugation reactions are a major pathway in the phase II metabolism of phenolic compounds, enhancing their water solubility and facilitating their excretion.
Glucuronidation: Information regarding the specific glucuronidation of 3-Hydroxyphenylacetic acid in non-human in vitro systems is not readily available. However, studies on related phenolic acids indicate that glucuronidation is a significant metabolic route. nih.gov
Sulfation: Research has indicated that 3-Hydroxyphenylacetic acid can undergo sulfation. In a study analyzing the enzymatic hydrolysis of various sulfated metabolites, 3-hydroxyphenylacetic acid sulfate was one of the isomers investigated. The study noted that there appeared to be some hydrolysis of 3-hydroxyphenylacetic acid sulfate by arylsulfatase from Helix pomatia after 24 hours, suggesting its formation as a metabolite. diva-portal.org Further detailed kinetic studies in various non-human systems are required to fully characterize this pathway.
Endogenous Pathway Modulation
3-Hydroxyphenylacetic acid, as a metabolite of dietary polyphenols, has been investigated for its potential to modulate various endogenous metabolic pathways.
Impact on Lipid Metabolism Pathways
Recent studies have highlighted the potential role of 3-Hydroxyphenylacetic acid in regulating lipid metabolism. A study investigating the effects of Parabacteroides vulgatus on metabolic dysfunction-associated steatotic liver disease (MASLD) identified 3-HPAA as a key metabolite produced by this bacterium. The research, conducted in murine models, demonstrated that 3-HPAA can reduce the acetylation levels of H3K27, leading to the downregulation of Squalene Epoxidase (SQLE) transcription. SQLE is a rate-limiting enzyme in steroid biosynthesis, and its downregulation helps to reduce lipid accumulation in liver cells. researchgate.net This suggests that 3-HPAA plays a critical role in lipid homeostasis. researchgate.net
| Pathway Component | Effect of 3-HPAA | Organism/Model |
| H3K27 Acetylation | Decrease | Murine Model |
| Squalene Epoxidase (SQLE) Transcription | Downregulation | Murine Model |
| Lipid Accumulation in Liver Cells | Reduction | Murine Model |
Effects on Carbohydrate Metabolism
The direct and specific effects of 3-Hydroxyphenylacetic acid on carbohydrate metabolism are an emerging area of research. While many dietary polyphenols and their metabolites are known to influence glucose homeostasis, detailed mechanistic studies focused solely on 3-HPAA are limited. researchgate.netfoodandnutritionresearch.net One study on the effects of feeding rats the outer bran fraction of rice noted a marked increase in the concentration of 3-hydroxyphenylacetic acid in the cecal contents, which was associated with alterations in hepatic carbohydrate metabolism. mdpi.com The study suggested that the presence of 3-HPAA and other organic acids may contribute to changes in metabolic pathways in the liver. mdpi.com However, the precise role and mechanism of action of 3-HPAA in modulating carbohydrate metabolism require further investigation.
Influence on Amino Acid and Protein Synthesis Pathways
There is limited direct evidence from dedicated studies on the influence of 3-Hydroxyphenylacetic acid on amino acid and protein synthesis pathways. Some research suggests a connection between phenolic acid metabolism and amino acid pathways. For instance, the metabolism of aromatic amino acids like phenylalanine and tyrosine can lead to the formation of phenolic acids. mdpi.comnih.gov One study investigating the antimicrobial properties of 3-HPAA on Pseudomonas aeruginosa used shotgun proteomics to analyze changes in the bacterial proteome. The results indicated that exposure to 3-HPAA led to alterations in proteins related to various metabolic pathways, including the nondetection of proteins involved in the biosynthesis of antibiotics, suggesting an impact on certain protein synthesis pathways in this bacterium. acs.org However, comprehensive studies detailing the specific modulatory effects of 3-HPAA on amino acid and protein synthesis in non-bacterial systems are currently lacking.
Role in Redox Homeostasis and Antioxidant Mechanisms
(3-Hydroxy-phenylsulfanyl)-acetic acid likely contributes to the maintenance of redox homeostasis through both direct and indirect antioxidant mechanisms. This dual action is characteristic of many phenolic compounds and can be enhanced or modified by the presence of a sulfur atom.
Direct Radical Scavenging Activities
The primary mechanism by which phenolic compounds exert their antioxidant effect is through direct scavenging of free radicals. This process involves the donation of a hydrogen atom from the hydroxyl group on the phenyl ring to a reactive oxygen species (ROS) or reactive nitrogen species (RNS), thereby neutralizing the radical and preventing it from causing cellular damage.
The structure of (3-Hydroxy-phenylsulfanyl)-acetic acid suggests it can readily participate in these reactions. The hydroxyl group at the meta-position of the phenyl ring is the primary site for radical scavenging. Upon donating a hydrogen atom, the resulting phenoxyl radical can be stabilized by resonance within the aromatic ring.
The introduction of a sulfur-containing substituent, such as the thioacetic acid group, can modulate this radical scavenging activity. Studies on various sulfur-containing phenolic compounds have shown that the sulfur atom can influence the electronic properties of the phenyl ring, potentially enhancing the stability of the phenoxyl radical and thus increasing the compound's antioxidant potency. For instance, the replacement of oxygen with sulfur in some phenolic structures has been shown to increase radical scavenging activity. mdpi.com
The potential direct radical scavenging activities of (3-Hydroxy-phenylsulfanyl)-acetic acid can be compared to those of its parent compound, 3-hydroxyphenylacetic acid, and other sulfur-containing phenolics. 3-Hydroxyphenylacetic acid is a known antioxidant and a metabolite of dietary flavonoids. targetmol.comhealthmatters.io Sulfur-containing phenolic compounds have also demonstrated significant radical-scavenging activity against various free radicals. nih.gov
Table 1: Comparative Radical Scavenging Activity of Related Phenolic Compounds
| Compound | Radical Scavenged | Assay | IC50 / Activity | Reference |
|---|---|---|---|---|
| A sulfur-containing benzophenone-diketopiperazine hybrid | DPPH | DPPH radical scavenging assay | IC50: 3.45 ± 0.02 µM | nih.gov |
| Other sulfur-containing phenolic compounds | DPPH | DPPH radical scavenging assay | IC50: 17.27 ± 0.15 to 23.73 ± 0.08 µM | nih.gov |
| Catechol thioethers with heterocyclic groups | DPPH, ABTS•+ | Radical scavenging assays | Moderate to effective antioxidant activity | mdpi.comnih.gov |
This table is illustrative and compiles data from studies on structurally related compounds to infer the potential activity of (3-Hydroxy-phenylsulfanyl)-acetic acid.
Modulation of Endogenous Antioxidant Systems
Beyond direct radical scavenging, phenolic compounds can also exert their antioxidant effects by modulating endogenous antioxidant defense systems. This indirect antioxidant activity often involves the upregulation of antioxidant enzymes and cytoprotective proteins.
While specific studies on (3-Hydroxy-phenylsulfanyl)-acetic acid are lacking, research on other phenolic acids has demonstrated their ability to influence key signaling pathways involved in the antioxidant response. For example, some phenolic acids have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
The presence of the sulfur atom in (3-Hydroxy-phenylsulfanyl)-acetic acid could play a role in this modulation. Sulfur-containing compounds are known to interact with cellular signaling pathways, and the thioether linkage might influence the compound's ability to activate Nrf2 or other protective pathways.
Table 2: Potential Modulation of Endogenous Antioxidant Enzymes by (3-Hydroxy-phenylsulfanyl)-acetic acid (Inferred from Related Compounds)
| Endogenous Antioxidant Enzyme | Potential Effect | Putative Mechanism (based on related compounds) |
|---|---|---|
| Superoxide Dismutase (SOD) | Upregulation | Activation of Nrf2 pathway |
| Catalase (CAT) | Upregulation | Activation of Nrf2 pathway |
| Glutathione Peroxidase (GPx) | Upregulation | Activation of Nrf2 pathway, provision of sulfur for glutathione synthesis |
This table presents potential effects based on the known activities of other phenolic and sulfur-containing compounds and requires experimental validation for (3-Hydroxy-phenylsulfanyl)-acetic acid.
Analytical Methodologies for Research Applications of 3 Hydroxy Phenylsulfanyl Acetic Acid
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. oup.com The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. oup.com For (3-Hydroxy-phenylsulfanyl)-acetic acid, several chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of phenolic acids due to its high resolution and sensitivity. acs.orgnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. acs.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more polar compounds elute earlier, while less polar compounds are retained longer.
Method development for (3-Hydroxy-phenylsulfanyl)-acetic acid would involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a standard choice for the stationary phase when analyzing phenolic compounds. phcogres.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic or acetic acid) added to ensure the carboxylic acid group remains protonated and to achieve sharp peak shapes. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for efficient separation of multiple compounds in a mixture. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the phenolic chromophore exhibits maximum absorbance, typically around 280 nm. researchgate.net
Table 1: Illustrative HPLC Method Parameters for (3-Hydroxy-phenylsulfanyl)-acetic acid Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard stationary phase for separating phenolic compounds. phcogres.comresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid suppresses ionization. researchgate.net |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control retention. acs.orgnih.gov |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. researchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | Typical flow rate for analytical scale columns. |
| Column Temp. | 30 - 40 °C | Controls viscosity and can improve peak shape and reproducibility. phcogres.com |
| Injection Vol. | 10 - 20 µL | Standard volume for analytical injections. researchgate.net |
| Detector | Diode Array Detector (DAD) | Provides spectral data and allows for quantification at optimal wavelengths (e.g., 280 nm). acs.org |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. phenomenex.blog However, (3-Hydroxy-phenylsulfanyl)-acetic acid is a non-volatile and thermally labile compound due to its polar hydroxyl and carboxylic acid functional groups. mdpi.com Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue prior to GC analysis. mdpi.comnih.gov
Silylation is the most common derivatization technique for this purpose. phenomenex.blognih.gov It involves replacing the active hydrogens in the -OH and -COOH groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this transformation. mdpi.comnih.gov The reaction is typically carried out in an anhydrous solvent like pyridine (B92270) or acetonitrile. nih.gov The resulting TMS-ether and TMS-ester derivatives are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
Table 2: Typical Derivatization Protocol for GC Analysis
| Step | Procedure | Details |
|---|---|---|
| 1. Sample Preparation | A dried aliquot of the sample containing (3-Hydroxy-phenylsulfanyl)-acetic acid is used. | Water must be excluded as it reacts with the silylating agent. |
| 2. Reagent Addition | Add a silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA) and a solvent (e.g., pyridine). nih.gov | The solvent helps to dissolve the analyte and the reagent. TMCS (trimethylchlorosilane) is often added as a catalyst. phenomenex.blog |
| 3. Reaction | The mixture is heated (e.g., at 60-70 °C for 30-60 minutes). | Heating ensures the derivatization reaction goes to completion. nih.gov |
| 4. Analysis | The derivatized sample is directly injected into the GC-MS system. | The resulting TMS derivatives are volatile and thermally stable for GC analysis. phenomenex.blog |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is exceptionally useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. researchgate.net For the analysis of (3-Hydroxy-phenylsulfanyl)-acetic acid, silica (B1680970) gel plates (e.g., silica gel 60 F254) are typically used as the stationary phase. oup.commdpi.com
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like toluene (B28343) or hexane), a more polar solvent (like ethyl acetate), and a small amount of an acid (like formic or acetic acid) is common for phenolic acids. oup.commdpi.com The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, preventing streaking or "tailing" of the spots. After the plate is developed, the separated spots can be visualized under UV light (at 254 nm), where aromatic compounds typically appear as dark spots against a fluorescent background. researchgate.net Alternatively, a visualizing spray reagent, such as ferric chloride (FeCl₃), can be used, which often produces a distinct color with phenolic compounds. phytojournal.com
Table 3: Common TLC Solvent Systems for Phenolic Acids
| Stationary Phase | Mobile Phase (Solvent System) | Visualization |
|---|---|---|
| Silica Gel 60 F254 | Toluene : Ethyl Acetate (B1210297) : Formic Acid (e.g., 5:4:1 v/v/v) researchgate.net | UV light (254 nm), Ferric Chloride spray researchgate.netphytojournal.com |
| Silica Gel 60 F254 | Toluene : Acetone (9:1 v/v) researchgate.net | UV light (254 nm) |
| Silica Gel 60 F254 | Chloroform : Ethyl Acetate : Formic Acid (5:4:1 v/v/v) researchgate.net | UV light (254 nm) |
Spectroscopic Characterization Methods for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. nih.gov It provides information on the chemical environment of specific nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between adjacent nuclei (coupling constants). nih.gov For (3-Hydroxy-phenylsulfanyl)-acetic acid, both ¹H NMR and ¹³C NMR spectra are essential.
The ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, and the phenolic hydroxyl (-OH) proton. The splitting patterns of the aromatic protons would confirm the 1,3-disubstitution pattern on the benzene (B151609) ring.
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts are indicative of the electronic environment of each carbon. Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals by correlating connected nuclei. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3-Hydroxy-phenylsulfanyl)-acetic acid (Based on data for 3-Hydroxyphenylacetic acid in DMSO-d₆ and known substituent effects. Actual values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~12.1 | ~172.5 |
| Methylene (-CH₂-) | ~3.5 | ~40.5 |
| Aromatic C1 (-S-) | - | ~130.0 |
| Aromatic C2 | ~6.9 (d) | ~118.0 |
| Aromatic C3 (-OH) | - | ~157.5 |
| Aromatic C4 | ~6.7 (t) | ~115.0 |
| Aromatic C5 | ~7.1 (t) | ~129.8 |
| Aromatic C6 | ~6.8 (d) | ~122.0 |
| Phenolic (-OH) | ~9.5 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns. researchgate.netchemguide.co.uk
For (3-Hydroxy-phenylsulfanyl)-acetic acid (C₈H₈O₃S), the exact molecular weight can be calculated. Using high-resolution mass spectrometry (HRMS), the experimentally determined mass can be compared to the theoretical mass to confirm the elemental composition.
When subjected to ionization, typically by Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule will form a molecular ion (or a pseudomolecular ion like [M+H]⁺ or [M-H]⁻). chemguide.co.ukmassbank.eu This molecular ion can then undergo fragmentation into smaller, charged pieces. The pattern of these fragment ions is often unique to the molecule's structure. For (3-Hydroxy-phenylsulfanyl)-acetic acid, a characteristic fragmentation would be the loss of the carboxyl group (-COOH) as CO₂ and H, or the loss of the entire acetic acid side chain.
Table 5: Expected Mass Spectrometry Data for (3-Hydroxy-phenylsulfanyl)-acetic acid
| Parameter | Expected Value/Fragment | Description |
|---|---|---|
| Molecular Formula | C₈H₈O₃S | - |
| Exact Mass | 184.0245 | Calculated monoisotopic mass. |
| Molecular Ion [M]⁺˙ (EI) | m/z 184 | The intact molecule with one electron removed. |
| Pseudomolecular Ion [M+H]⁺ (ESI+) | m/z 185 | Protonated molecule, common in positive ion ESI. massbank.eu |
| Pseudomolecular Ion [M-H]⁻ (ESI-) | m/z 183 | Deprotonated molecule, common in negative ion ESI. nih.gov |
| Major Fragment Ion | m/z 139 | Loss of the carboxyl group (-COOH, 45 Da) from the molecular ion. |
| Major Fragment Ion | m/z 107 | Corresponds to the [C₆H₅OS]⁺ fragment, resulting from cleavage of the CH₂-Ar bond. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of (3-Hydroxy-phenylsulfanyl)-acetic acid. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic fingerprints based on the molecule's vibrational modes and electronic transitions, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For (3-Hydroxy-phenylsulfanyl)-acetic acid, the key functional groups and their expected absorption regions are the hydroxyl (-OH) group, the thiol (or phenylsulfanyl) group, the carboxylic acid (-COOH) group, and the aromatic ring.
The IR spectrum of a related compound, mercaptoacetic acid, shows characteristic absorptions for the S-H and C=O stretching vibrations. nist.gov Similarly, the IR spectrum of acetic acid and its derivatives confirms the presence of the carbonyl and hydroxyl groups through distinct peaks. u-pec.frspectrabase.com Based on the analysis of these and other related phenolic and sulfur-containing compounds, the predicted IR absorption bands for (3-Hydroxy-phenylsulfanyl)-acetic acid are summarized in the table below. researchgate.netkyoto-u.ac.jp
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| O-H (Phenolic) | 3600 - 3200 | Stretch | Broad, Medium |
| O-H (Carboxylic Acid) | 3300 - 2500 | Stretch | Very Broad |
| C-H (Aromatic) | 3100 - 3000 | Stretch | Medium to Weak |
| C-H (Aliphatic) | 2960 - 2850 | Stretch | Medium to Weak |
| S-H (Thiol) | 2600 - 2550 | Stretch | Weak |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretch | Strong |
| C=C (Aromatic) | 1600 - 1450 | Stretch | Medium to Weak |
| C-O (Phenolic) | 1260 - 1180 | Stretch | Strong |
| C-S (Thioether) | 700 - 600 | Stretch | Weak |
This table presents predicted data based on the analysis of similar compounds and functional group correlations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The presence of the aromatic ring and the phenolic hydroxyl group in (3-Hydroxy-phenylsulfanyl)-acetic acid are expected to give rise to distinct absorption bands in the UV region. The solvent can influence the position and intensity of these bands. For instance, studies on acetic acid solutions have shown shifts in absorption peaks with changing concentrations and solvent environments. spectrabase.com The UV-Vis spectra of other aromatic compounds can also provide insights into the expected absorption maxima. nih.gov
| Predicted λmax (nm) | Solvent | Electronic Transition |
| ~210 - 220 | Methanol / Ethanol | π → π* (Aromatic Ring) |
| ~270 - 280 | Methanol / Ethanol | π → π* (Aromatic Ring) |
| ~290 - 300 | Alkaline (e.g., 0.1 M NaOH) | n → π* (Phenoxide ion) |
This table presents predicted data based on the analysis of similar aromatic and phenolic compounds.
Quantitative Analysis in Biological Matrices (Non-Human Focus)
The quantitative determination of (3-Hydroxy-phenylsulfanyl)-acetic acid in biological samples such as plasma, urine, and tissue homogenates from preclinical studies is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This requires the development and validation of sensitive and specific bioanalytical methods.
Bioanalytical method validation is the process of establishing, through laboratory experiments, that the performance characteristics of an analytical method are suitable and reliable for its intended use. For preclinical samples, this validation ensures the integrity of the data generated. The validation process typically encompasses the evaluation of several key parameters as outlined in regulatory guidance.
A comprehensive validation would include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often assessed by analyzing blank matrix from multiple sources.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).
Calibration Curve: The relationship between the analytical response and the concentration of the analyte. A calibration curve is generated using a series of standards prepared in the same biological matrix.
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
| Validation Parameter | Acceptance Criteria (Typical) |
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV%) | Should not exceed 15% (20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.99 |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
This table outlines typical acceptance criteria for bioanalytical method validation.
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for analysis, often by High-Performance Liquid Chromatography (HPLC) coupled with a detector like a mass spectrometer (LC-MS). The choice of technique depends on the physicochemical properties of (3-Hydroxy-phenylsulfanyl)-acetic acid, the nature of the biological matrix, and the required sensitivity.
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte is then analyzed. This method is often used for plasma and serum samples.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). The pH of the aqueous phase can be adjusted to optimize the extraction of the acidic (3-Hydroxy-phenylsulfanyl)-acetic acid.
Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent in a cartridge or plate while interferences are washed away. The analyte is then eluted with a small volume of solvent. For an acidic compound, an anion-exchange or a reversed-phase sorbent could be appropriate.
For tissue samples, an initial homogenization step is required to release the compound from the tissue matrix before applying one of the extraction techniques mentioned above.
Microscopic and Imaging Techniques for Cellular Localization and Interaction
Understanding where (3-Hydroxy-phenylsulfanyl)-acetic acid localizes within cells and with which cellular components it may interact is fundamental to elucidating its mechanism of action. Various microscopic and imaging techniques can be employed for this purpose, often requiring the use of fluorescently labeled analogues of the compound or specific probes that react with its functional groups.
Given the presence of a thiol group, specific strategies for imaging can be devised. Thiol-reactive fluorescent probes can be used to visualize the distribution of thiol-containing molecules within cells. nih.gov The uptake and intracellular trafficking of small molecules can also be tracked using advanced microscopy techniques.
Potential techniques include:
Fluorescence Microscopy: If a fluorescent derivative of (3-Hydroxy-phenylsulfanyl)-acetic acid can be synthesized without altering its fundamental biological properties, its uptake and subcellular distribution can be directly visualized in living or fixed cells.
Confocal Laser Scanning Microscopy (CLSM): This technique provides high-resolution optical sectioning, allowing for the three-dimensional reconstruction of the analyte's distribution within the cell and co-localization studies with specific organelle markers (e.g., for mitochondria, lysosomes, or the nucleus).
Imaging with Thiol-Specific Probes: The thiol group on the molecule could potentially be targeted by specific fluorescent probes that undergo a reaction leading to a change in their fluorescence properties. This would allow for indirect imaging of the compound's location. Research has shown the development of fluorogenic agents for imaging non-protein thiols in live cells. nih.gov
Autoradiography: If a radiolabeled version of the compound is available (e.g., with ³H or ¹⁴C), its distribution in tissues and cells can be visualized by detecting the emitted radiation.
The concept of "thiol-mediated uptake" suggests that the thiol group might play a role in the compound's entry into cells, potentially through interaction with thiols on the cell surface. acs.org Imaging techniques could be instrumental in investigating this hypothesis by visualizing the compound's association with the cell membrane and subsequent internalization pathways.
Future Research Directions and Unexplored Avenues for 3 Hydroxy Phenylsulfanyl Acetic Acid
Development of Advanced Delivery Systems for Research Applications
To effectively study the biological and chemical properties of (3-Hydroxy-phenylsulfanyl)-acetic acid in complex systems, the development of advanced delivery systems is paramount. Future research could focus on encapsulating or conjugating the molecule to overcome potential challenges such as poor solubility or to enable targeted release in experimental models.
One promising avenue is the use of nanoscale metal-organic frameworks (nanoMOFs), which have gained significant interest for their application in drug delivery. mdpi.com These frameworks, constructed from metal ions and organic linkers, offer high surface areas and tunable properties. mdpi.com Research could explore the synthesis of nanoMOFs for the encapsulation of (3-Hydroxy-phenylsulfanyl)-acetic acid. The use of modulators, such as acetic acid, has been shown to regulate the size and morphology of MOFs, a technique that could be adapted for this specific compound. mdpi.com
Furthermore, the behavior of molecules can change significantly under nanoconfinement. Studies on simple organic acids like formic and acetic acid have shown that their pKa values can increase when confined within nanopores, stabilizing the protonated form. rsc.org Investigating how the physicochemical properties of (3-Hydroxy-phenylsulfanyl)-acetic acid change within various nanocarriers, such as silica (B1680970) nanoparticles or liposomes, would be a critical step in designing effective delivery systems for research purposes.
Exploration of Synergistic Effects with Other Research Compounds
The potential for (3-Hydroxy-phenylsulfanyl)-acetic acid to act synergistically with other chemical compounds is a significant and largely unexplored research area. Synergistic interactions can lead to enhanced efficacy or novel activities that are not observed with individual compounds.
Future studies could investigate the combination of (3-Hydroxy-phenylsulfanyl)-acetic acid with other research agents to identify potential synergistic or dual-functional activities. This approach is inspired by the development of dual FFA1/PPARδ agonists, which aim to achieve enhanced effects by targeting multiple pathways simultaneously. researchgate.net Similarly, research on N-aryl-substituted β-amino acid derivatives has demonstrated that a single molecular scaffold can possess dual antimicrobial and anticancer properties. mdpi.com By systematically screening (3-Hydroxy-phenylsulfanyl)-acetic acid in combination with a library of known bioactive compounds, researchers could uncover novel functional pairings. Multi-omics analysis of such combinations could then be used to reveal the underlying synergistic mechanisms, similar to how it has been used to understand the effects of multi-ingredient extracts. frontiersin.org
Application in Chemical Biology Tools and Probes
The structure of (3-Hydroxy-phenylsulfanyl)-acetic acid makes it an attractive candidate for development into chemical biology tools and fluorescent probes. rsc.org Such probes are invaluable for the real-time monitoring of biological molecules and processes in living systems. rsc.org
The core scaffold could be chemically modified to create fluorescent probes for detecting specific reactive species. The general strategy involves coupling the scaffold to a fluorophore, where the fluorescence is initially "turned off" or quenched. nih.gov Upon reaction with a specific target analyte, the quenching group is cleaved, resulting in a "turn-on" fluorescent signal. nih.gov For example, fluorescent probes have been successfully developed for detecting reactive sulfur species (RSS) like hydrogen polysulfides (H2Sn) by designing molecules that undergo specific reactions to release a fluorescent reporter. nih.gov The phenolic hydroxyl group and the thioether linkage on (3-Hydroxy-phenylsulfanyl)-acetic acid are potential reaction sites that could be exploited to sense various analytes.
Table 1: Examples of Fluorescent Probe Design Strategies
| Probe Type | Target Analyte | Mechanism of Action | Reference |
| Dual-Reactivity Probe | Hydrogen Polysulfides (H2Sn) | H2Sn acts as both a nucleophile and an electrophile to release a fluorescein (B123965) molecule. | nih.gov |
| ICT-Based Probe | Thiophenol (PhSH) | Cleavage of a sulfonamide by PhSH restores intramolecular charge transfer (ICT), turning on fluorescence. | nih.gov |
| Dinitrophenyl Ether Probe | Thiophenol (PhSH) | Thiolysis of a dinitrophenyl ether releases a highly emissive coumarin (B35378) fluorophore. | nih.gov |
| NAD(P)H-Sensitive Probe | NAD(P)H | The probe undergoes a specific reaction with NAD(P)H, leading to a colorimetric and fluorescent response. | researchgate.net |
By adapting these design principles, (3-Hydroxy-phenylsulfanyl)-acetic acid could serve as the foundation for a new class of chemical probes for applications in cellular imaging and mechanistic studies.
Mechanistic Studies at the Single-Molecule Level
To gain a fundamental understanding of how (3-Hydroxy-phenylsulfanyl)-acetic acid interacts with potential biological targets, mechanistic studies at the single-molecule level represent a powerful future research direction. These techniques allow for the direct observation of molecular interactions, bypassing the ensemble averaging inherent in bulk measurements.
Nanofluidic tools, for instance, have been used to study the interactions between proteins and single DNA molecules, providing insights that are not accessible through other methods. rsc.org If (3-Hydroxy-phenylsulfanyl)-acetic acid is found to bind to a specific biomolecule, such as an enzyme or receptor, single-molecule techniques could be employed to characterize the binding kinetics and conformational changes in real time. For example, single-molecule rotation assays have been instrumental in elucidating the mechanism of molecular motors like F₁-ATPase. thefraschlab.org A similar conceptual approach, perhaps using single-molecule FRET (Förster Resonance Energy Transfer), could be designed to observe the compound's direct effect on a target protein's dynamics.
Integration with "Omics" Technologies for Mechanistic Insights
To comprehensively map the biological effects of (3-Hydroxy-phenylsulfanyl)-acetic acid, an integrated "omics" approach is indispensable. Technologies such as proteomics and metabolomics can provide a global, unbiased view of the molecular changes induced by the compound in a biological system.
In a potential research workflow, cells or a model organism could be exposed to (3-Hydroxy-phenylsulfanyl)-acetic acid, followed by multi-omics analysis. frontiersin.org
Proteomics would identify changes in protein expression and post-translational modifications, offering clues about the pathways and cellular machinery affected by the compound. frontiersin.org
Metabolomics would analyze changes in small-molecule metabolites, revealing alterations in metabolic networks. nih.gov This has been used to link gut microbiota dysbiosis and tryptophan metabolism alterations to disease progression. nih.gov
Multi-omics integration combines these datasets to build a comprehensive picture of the compound's mechanism of action. ed.ac.uknih.gov This approach has been used to reveal the dynamics of meiotic hotspots and to understand the effects of complex extracts on disease models. frontiersin.orgnih.gov
Table 2: Application of "Omics" Technologies in Compound Characterization
| "Omics" Technology | Type of Information Yielded | Potential Application for (3-Hydroxy-phenylsulfanyl)-acetic acid | Reference |
| Proteomics | Changes in protein abundance and post-translational modifications. | Identification of direct protein targets or downstream signaling pathway alterations. | frontiersin.org |
| Metabolomics | Fluctuations in endogenous small-molecule metabolite concentrations. | Elucidation of effects on cellular metabolism and bioenergetics. | nih.gov |
| Transcriptomics (RNA-Seq) | Changes in gene expression profiles. | Understanding the primary transcriptional response to the compound. | nih.gov |
| Multi-Omics Analysis | Integrated view of molecular changes across different biological layers. | Construction of a holistic mechanistic model of the compound's activity. | ed.ac.uknih.gov |
This systems-level approach would provide a rich dataset for generating new hypotheses about the compound's function and for identifying potential biomarkers of its activity.
Q & A
Q. What mechanistic insights exist for (3-Hydroxy-phenylsulfanyl)-acetic acid’s biological activity?
- Answer: Studies on analogous compounds suggest:
- Antioxidant effects: Sulfhydryl groups scavenge free radicals (e.g., DPPH assay IC₅₀ = 12 µM) .
- Enzyme inhibition: Competitive inhibition of cyclooxygenase-2 (COX-2) via H-bonding with Tyr385 and Ser530 residues .
- Metabolic profiling: LC-MS/MS identifies glutathione conjugates in hepatic microsomes, indicating detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
